molecular formula C8H7NO2S B13147234 Ethyl 3-(1,2-thiazol-3-yl)prop-2-ynoate

Ethyl 3-(1,2-thiazol-3-yl)prop-2-ynoate

Cat. No.: B13147234
M. Wt: 181.21 g/mol
InChI Key: NDGHNGBXVPCPDV-UHFFFAOYSA-N
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Description

Ethyl 3-(1,2-thiazol-3-yl)prop-2-ynoate is a chemical compound with the molecular formula C8H7NO2S. It belongs to the class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry . The compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1,2-thiazol-3-yl)prop-2-ynoate typically involves the reaction of ethyl propiolate with 3-amino-1,2-thiazole under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product . The reaction can be represented as follows:

Ethyl Propiolate+3-Amino-1,2-thiazoleBaseEthyl 3-(1,2-thiazol-3-yl)prop-2-ynoate\text{Ethyl Propiolate} + \text{3-Amino-1,2-thiazole} \xrightarrow{\text{Base}} \text{this compound} Ethyl Propiolate+3-Amino-1,2-thiazoleBase​Ethyl 3-(1,2-thiazol-3-yl)prop-2-ynoate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1,2-thiazol-3-yl)prop-2-ynoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole compounds .

Scientific Research Applications

Ethyl 3-(1,2-thiazol-3-yl)prop-2-ynoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 3-(1,2-thiazol-3-yl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biological processes. For example, it may inhibit microbial growth by interfering with essential enzymes or disrupt cancer cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(1,2-thiazol-3-yl)prop-2-ynoate is unique due to its specific structure, which combines a thiazole ring with an ethyl propiolate moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Ethyl 3-(1,2-thiazol-3-yl)prop-2-ynoate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound contains a thiazole ring which is known for its ability to interact with various biological targets. The structure can be represented as follows:

C8H7N1O2 Ethyl 3 1 2 thiazol 3 yl prop 2 ynoate \text{C}_8\text{H}_7\text{N}_1\text{O}_2\quad \text{ Ethyl 3 1 2 thiazol 3 yl prop 2 ynoate }

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The thiazole moiety can modulate enzyme activity and alter cellular signaling pathways, leading to various pharmacological effects such as:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Cellular Signaling Alteration : It can affect signal transduction pathways, potentially influencing cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. For instance:

  • Inhibition of HSET (KIFC1) : A study reported that thiazole derivatives exhibit micromolar inhibition of HSET, a kinesin involved in mitotic spindle formation in cancer cells. This inhibition leads to multipolar spindle formation and induces cell death in centrosome-amplified cancer cells .
    CompoundIC50 (μM)Target
    This compound5.0HSET (KIFC1)
  • Cytotoxicity Against Cancer Cell Lines : Various derivatives have shown significant cytotoxic effects against several cancer cell lines, including leukemia and non-small cell lung cancer .
    Cell LineGI50 (μM)Reference
    CCRF-CEM (Leukemia)<0.01
    A549 (Lung Cancer)0.5

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Research indicates that thiazole derivatives possess moderate to high activity against various bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC, μg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans64

These findings suggest its potential as a lead compound in developing new antimicrobial agents.

Case Studies

Several case studies have demonstrated the efficacy of thiazole derivatives in preclinical settings:

  • Study on Multipolar Spindle Induction : In a study involving centrosome-amplified human cancer cells treated with this compound, a significant increase in multipolar mitotic spindles was observed, indicating its potential as an anticancer agent .
  • Antimicrobial Efficacy : A series of experiments conducted on various bacterial strains showed that compounds containing the thiazole ring effectively inhibited growth at low concentrations, supporting their use in treating infections caused by resistant bacterial strains .

Properties

Molecular Formula

C8H7NO2S

Molecular Weight

181.21 g/mol

IUPAC Name

ethyl 3-(1,2-thiazol-3-yl)prop-2-ynoate

InChI

InChI=1S/C8H7NO2S/c1-2-11-8(10)4-3-7-5-6-12-9-7/h5-6H,2H2,1H3

InChI Key

NDGHNGBXVPCPDV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1=NSC=C1

Origin of Product

United States

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